
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is a quaternary ammonium salt, which means it has a positively charged nitrogen atom. The bromide ion acts as the counterion to balance the charge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of 1-methylimidazole with isopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium ion back to the corresponding imidazole.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium chloride, sodium iodide, or sodium hydroxide in an aqueous or organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted imidazolium salts.
Oxidation: The major products are imidazole N-oxides.
Reduction: The major product is the corresponding imidazole.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the synthesis of ionic liquids, which are employed as solvents and catalysts in green chemistry applications.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with various molecular targets. The positively charged nitrogen atom can interact with negatively charged sites on enzymes or receptors, leading to changes in their activity. The compound can also disrupt cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: A precursor to the quaternary ammonium salt.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
1-Butyl-3-methylimidazolium bromide: A similar quaternary ammonium salt with a butyl group instead of an isopropyl group.
Uniqueness
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form ionic liquids and its potential antimicrobial properties make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
433231-07-3 |
|---|---|
Molekularformel |
C7H15BrN2 |
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-yl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C7H14N2.BrH/c1-7(2)9-5-4-8(3)6-9;/h4-5,7H,6H2,1-3H3;1H |
InChI-Schlüssel |
JRGGNXKNLBXHAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C[NH+](C=C1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


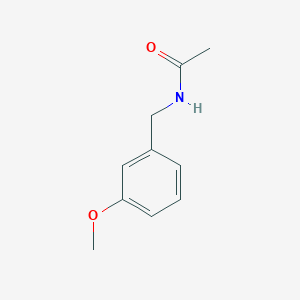
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
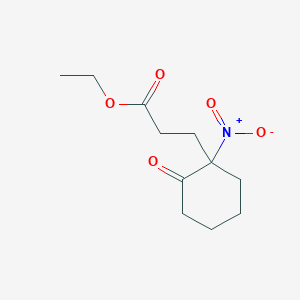
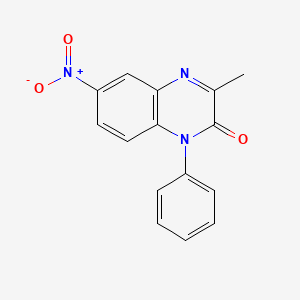

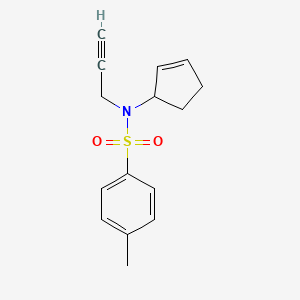
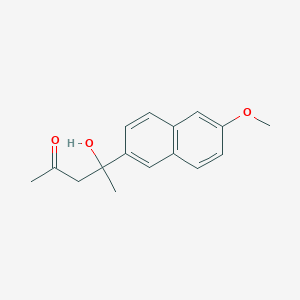
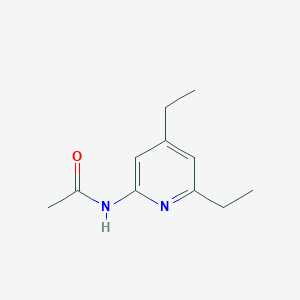
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
